molecular formula C6H7NaO4 B13352376 Sodium (E)-4-ethoxy-4-oxobut-2-enoate

Sodium (E)-4-ethoxy-4-oxobut-2-enoate

Cat. No.: B13352376
M. Wt: 166.11 g/mol
InChI Key: DWAQONASUJXRFZ-BJILWQEISA-M
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Description

Sodium (E)-4-ethoxy-4-oxobut-2-enoate is an organic compound with the molecular formula C6H7NaO4 It is a sodium salt of an ethoxy-substituted butenoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (E)-4-ethoxy-4-oxobut-2-enoate typically involves the esterification of 4-oxobut-2-enoic acid with ethanol, followed by neutralization with sodium hydroxide. The reaction conditions generally include:

    Esterification: The reaction between 4-oxobut-2-enoic acid and ethanol in the presence of a catalyst such as sulfuric acid.

    Neutralization: The resulting ester is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large-scale esterification using industrial reactors.

    Neutralization and Crystallization: The ester is neutralized with sodium hydroxide, and the product is crystallized and purified.

Chemical Reactions Analysis

Types of Reactions

Sodium (E)-4-ethoxy-4-oxobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Nucleophiles: Various nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with different substituents replacing the ethoxy group.

Scientific Research Applications

Sodium (E)-4-ethoxy-4-oxobut-2-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of Sodium (E)-4-ethoxy-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Sodium 4-oxobut-2-enoate: Lacks the ethoxy group, making it less hydrophobic.

    Sodium 4-ethoxy-4-oxobutanoate: Similar structure but with a different position of the ethoxy group.

Uniqueness

Sodium (E)-4-ethoxy-4-oxobut-2-enoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C6H7NaO4

Molecular Weight

166.11 g/mol

IUPAC Name

sodium;(E)-4-ethoxy-4-oxobut-2-enoate

InChI

InChI=1S/C6H8O4.Na/c1-2-10-6(9)4-3-5(7)8;/h3-4H,2H2,1H3,(H,7,8);/q;+1/p-1/b4-3+;

InChI Key

DWAQONASUJXRFZ-BJILWQEISA-M

Isomeric SMILES

CCOC(=O)/C=C/C(=O)[O-].[Na+]

Canonical SMILES

CCOC(=O)C=CC(=O)[O-].[Na+]

Origin of Product

United States

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